molecular formula C7H2Cl2FNS B1520084 2,6-Dichloro-4-fluoro-1,3-benzothiazole CAS No. 1177350-78-5

2,6-Dichloro-4-fluoro-1,3-benzothiazole

Cat. No. B1520084
CAS RN: 1177350-78-5
M. Wt: 222.07 g/mol
InChI Key: NFYMYLFQADNUOU-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-fluoro-1,3-benzothiazole is a chemical compound with the CAS Number: 1177350-78-5 . It has a molecular weight of 222.07 and its IUPAC name is 2,6-dichloro-4-fluoro-1,3-benzothiazole . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2,6-Dichloro-4-fluoro-1,3-benzothiazole is 1S/C7H2Cl2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,6-Dichloro-4-fluoro-1,3-benzothiazole is a solid compound . Its molecular weight is 222.07 , and its IUPAC name is 2,6-dichloro-4-fluoro-1,3-benzothiazole .

Scientific Research Applications

Antibacterial Agents

2,6-Dichloro-4-fluoro-1,3-benzothiazole: derivatives have shown promise as antibacterial agents. They work by inhibiting various bacterial enzymes and proteins, such as dihydroorotase and DNA gyrase, which are crucial for bacterial survival . The development of new antibiotics using this compound could be significant in the fight against antimicrobial resistance.

Antimicrobial Resistance Research

This compound is used in the study of antimicrobial resistance (AMR). Researchers are exploring the efficacy of benzothiazole derivatives against multidrug-resistant bacteria, which is a pressing global health concern .

Chemical Synthesis of FGFR Inhibitors

In cancer research, 2,6-Dichloro-4-fluoro-1,3-benzothiazole is utilized in the design and synthesis of fibroblast growth factor receptor (FGFR) inhibitors. These inhibitors can potentially treat cancers driven by FGFR genetic alterations .

Material Science

The benzothiazole moiety, including 2,6-Dichloro-4-fluoro-1,3-benzothiazole , is of interest in material science due to its varied biological activities. It’s used in the development of new materials with potential applications in bioorganic and medicinal chemistry .

Insecticide Development

2,6-Dichloro-4-fluoro-1,3-benzothiazole: is an intermediate in the synthesis of certain insecticides, such as Fipronil. Fipronil is a widely used insecticide for controlling pests worldwide .

Drug Discovery

The benzothiazole structure is a key component in drug discovery due to its presence in compounds with numerous biological activities. It’s a part of the ongoing search for new therapeutic agents .

properties

IUPAC Name

2,6-dichloro-4-fluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYMYLFQADNUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670529
Record name 2,6-Dichloro-4-fluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-fluoro-1,3-benzothiazole

CAS RN

1177350-78-5
Record name 2,6-Dichloro-4-fluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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